4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[(1-methylpyrazol-4-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-11-5-6(4-9-11)10-7(12)2-3-8(13)14/h4-5H,2-3H2,1H3,(H,10,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNRLQULWIMBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207828 | |
| Record name | 4-[(1-Methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006470-52-5 | |
| Record name | 4-[(1-Methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006470-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1-Methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-amine with a suitable acylating agent to introduce the oxobutanoic acid moiety. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, with considerations for cost-effectiveness and environmental impact. Catalysts and automated systems may be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. It is studied for its ability to modulate biological pathways through interactions with specific enzymes and receptors. Preliminary studies suggest that it may act as a positive allosteric modulator for certain muscarinic receptors, which are implicated in various neurological disorders such as schizophrenia and Alzheimer's disease .
Research indicates that derivatives of pyrazole compounds, including 4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid, exhibit diverse biological activities such as anti-inflammatory and anti-cancer properties. The compound's mechanism of action involves binding to target proteins, potentially altering their activity and influencing cellular responses .
Synthesis and Optimization
The synthesis of this compound typically involves several organic reactions, which can be optimized for larger-scale production. Techniques such as continuous flow reactors are employed to enhance reaction efficiency and product consistency. Understanding the synthesis pathways is crucial for developing analogs with improved efficacy and safety profiles.
Case Study 1: Allosteric Modulation
A study focusing on the structure–activity relationship of pyrazole derivatives demonstrated that compounds similar to this compound can significantly enhance the binding affinity of acetylcholine at muscarinic receptors, indicating their potential as therapeutic agents in treating cognitive disorders .
Case Study 2: Anti-Cancer Activity
Another investigation explored the anti-cancer potential of pyrazole derivatives, highlighting their ability to inhibit tumor growth in vitro. The study suggested that these compounds could serve as lead candidates for developing new anti-cancer therapies targeting specific signaling pathways involved in tumorigenesis .
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Compound A: 4-{[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(Pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic Acid (Ref: 10-F370904)
- Structural Differences :
- Additional substituents: A pyrrolidine sulfonyl group is attached to the ethylamine linker.
- Increased molecular complexity compared to the target compound.
Compound B: 4-(Methyl((1-Methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic Acid (CAS 1006334-17-3)
- Structural Differences: Pyrazole ring substitution at the 5-position (vs. 4-position in the target compound). Unsaturation: A double bond in the butenoic acid chain (C2–C3), enhancing rigidity and altering electronic properties.
- Physical Properties :
- Applications : Suitable for R&D and commercial use, with applications in catalysis or as a synthetic intermediate.
Compound C: N-[(4-Fluorophenyl)methyl]prop-2-enamide (Ref: 10-F675604)
- Structural Differences: Replaces the pyrazole moiety with a 4-fluorobenzyl group. Shorter carbon chain (prop-2-enamide vs. butanoic acid).
Data Tables for Comparative Analysis
Table 1: Key Properties of Analogous Compounds
*Estimated based on structural similarity.
Table 2: Supplier Details for Available Analogues
Research Findings and Trends
- Structural Impact on Reactivity : The position of pyrazole substitution (4 vs. 5) influences electronic effects and steric hindrance, affecting binding affinity in biological targets .
- Role of Unsaturation : Compound B’s α,β-unsaturated acid may facilitate Michael addition reactions, a feature absent in the saturated target compound .
- Commercial Viability : Discontinuation of Compound A highlights market-driven prioritization of simpler or more stable derivatives .
Biological Activity
4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may play a role in its anti-inflammatory and analgesic properties.
- Receptor Binding : Molecular docking studies suggest that it can bind effectively to specific receptors, influencing signaling pathways related to pain and inflammation .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB pathway .
Antioxidant Properties
The compound also displays antioxidant activity, which contributes to its protective effects against oxidative stress. This property is crucial for preventing cellular damage in various diseases, including neurodegenerative disorders .
Antimicrobial Effects
Preliminary studies have suggested that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell walls, although further research is needed to elucidate the exact pathways involved .
Study on Anti-inflammatory Effects
In a controlled study involving animal models, administration of this compound significantly reduced inflammation markers compared to control groups. The study highlighted its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases .
Antioxidant Activity Assessment
Another study evaluated the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). Results indicated a dose-dependent increase in antioxidant activity, supporting its potential use in formulations aimed at reducing oxidative damage .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid, and how is its purity and structure validated?
- Methodology : The compound is synthesized via coupling reactions between 1-methyl-1H-pyrazol-4-amine and succinic anhydride derivatives. A general procedure involves refluxing reactants in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under nitrogen, followed by purification using flash chromatography. Structural confirmation is achieved through NMR and NMR spectroscopy to verify the pyrazole ring environment and the oxobutanoic acid backbone. Purity (>95%) is confirmed via HPLC analysis .
Q. What biological activities have been reported for derivatives of 4-oxobutanoic acid containing pyrazole moieties?
- Methodology : Pyrazole-4-oxobutanoic acid derivatives are evaluated for antimicrobial and anticancer activities using in vitro assays. For example:
- Antimicrobial : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC values. Substituents on the pyrazole ring (e.g., halogens, methyl groups) are modified to enhance activity .
Q. How does the electronic nature of the 1-methyl-1H-pyrazol-4-yl group influence the compound’s reactivity?
- Methodology : Computational studies (e.g., DFT calculations) assess electron density distribution on the pyrazole ring. The methyl group at position 1 stabilizes the ring via steric and inductive effects, reducing electrophilic substitution reactivity. Comparative experiments with unsubstituted pyrazole analogs show differences in reaction rates and byproduct formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of 4-oxobutanoic acid derivatives?
- Methodology :
- Substituent Variation : Introduce electron-withdrawing (e.g., -Cl, -NO) or electron-donating groups (e.g., -OCH) on the pyrazole ring to modulate lipophilicity and target binding .
- Backbone Modification : Replace the oxobutanoic acid with shorter (e.g., oxopropanoic) or longer (e.g., oxopentanoic) chains to assess steric effects.
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with bioactivity .
Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?
- Methodology :
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian, ORCA) identify transition states and intermediates for key steps like amide bond formation .
- Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalysts) to predict optimal conditions (temperature, solvent) for yield improvement .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Compare protocols (e.g., cell line passage number, incubation time) to identify variability sources.
- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may explain divergent results .
- Dose-Response Validation : Replicate experiments with controlled compound purity (HPLC >98%) and standardized cell viability assays .
Q. What methodologies are effective for synthesizing metal complexes of this compound?
- Methodology : React the compound with metal salts (e.g., CuCl, Zn(OAc)) in ethanol/water mixtures. Characterize complexes via:
- Single-Crystal XRD : Confirm coordination geometry (e.g., octahedral for Cu).
- UV-Vis Spectroscopy : Analyze d-d transitions to infer metal-ligand interactions .
Q. How can design of experiments (DoE) optimize reaction conditions for scaled synthesis?
- Methodology : Apply fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
